2-Bromo-5-(4-chlorophenyl)-1-pentene 2-Bromo-5-(4-chlorophenyl)-1-pentene
Brand Name: Vulcanchem
CAS No.: 1143461-31-7
VCID: VC3365640
InChI: InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
SMILES: C=C(CCCC1=CC=C(C=C1)Cl)Br
Molecular Formula: C11H12BrCl
Molecular Weight: 259.57 g/mol

2-Bromo-5-(4-chlorophenyl)-1-pentene

CAS No.: 1143461-31-7

Cat. No.: VC3365640

Molecular Formula: C11H12BrCl

Molecular Weight: 259.57 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(4-chlorophenyl)-1-pentene - 1143461-31-7

Specification

CAS No. 1143461-31-7
Molecular Formula C11H12BrCl
Molecular Weight 259.57 g/mol
IUPAC Name 1-(4-bromopent-4-enyl)-4-chlorobenzene
Standard InChI InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Standard InChI Key APCZAQPVBDFBKK-UHFFFAOYSA-N
SMILES C=C(CCCC1=CC=C(C=C1)Cl)Br
Canonical SMILES C=C(CCCC1=CC=C(C=C1)Cl)Br

Introduction

Chemical Structure and Properties

2-Bromo-5-(4-chlorophenyl)-1-pentene is an organic compound featuring a unique combination of functional groups and structural elements. The compound is characterized by a five-carbon chain (pentene) backbone with a terminal double bond at position 1, a bromine atom at position 2, and a 4-chlorophenyl group attached at position 5 . This structural arrangement creates a versatile chemical scaffold with potential for various chemical transformations and applications.

The chemical identity of the compound is well-established in chemical databases. It has a molecular formula of C₁₁H₁₂BrCl, indicating the presence of 11 carbon atoms, 12 hydrogen atoms, one bromine atom, and one chlorine atom . The molecular weight of the compound is 259.57 g/mol, reflecting its relatively complex structure compared to simpler halogenated alkenes .

The presence of both bromine and chlorine atoms as halogens in the structure creates interesting electronic and steric effects that influence the compound's reactivity. The terminal double bond at the 1-position serves as a reactive site for various chemical transformations, including addition reactions, polymerizations, and coupling reactions.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Bromo-5-(4-chlorophenyl)-1-pentene

PropertyValueReference
CAS Number1143461-31-7
Molecular FormulaC₁₁H₁₂BrCl
Molecular Weight259.57 g/mol
Physical StateNot specified in available data-
Boiling PointNot available
Melting PointNot available
DensityNot available
Flash PointNot available

The compound's structure contains several key functional elements that contribute to its chemical behavior. The presence of the terminal alkene (C=C double bond) at the 1-position provides a site for addition reactions typical of alkenes. The bromine atom at position 2 serves as a good leaving group, making the compound useful in substitution reactions. The 4-chlorophenyl group adds aromatic character and potential for further functionalization through aromatic substitution reactions.

Synthesis and Preparation Methods

The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene involves specific chemical pathways that leverage established organic chemistry principles. While the search results don't provide direct synthesis methods for this specific compound, related synthetic approaches for halogenated compounds can be inferred from general organic chemistry knowledge and similar compounds.

Applications and Uses

2-Bromo-5-(4-chlorophenyl)-1-pentene serves primarily as an intermediate in organic synthesis, contributing to the development of more complex molecular structures with specific functional properties.

Synthetic Intermediate

The primary application of 2-Bromo-5-(4-chlorophenyl)-1-pentene is as a synthetic intermediate in the preparation of more complex molecules. Its structural features—particularly the reactive bromine substituent, terminal double bond, and 4-chlorophenyl group—make it valuable in multistep synthetic pathways. The compound's reactive sites allow for various transformations, including:

  • Substitution reactions at the bromine position

  • Addition reactions at the terminal double bond

  • Further functionalization of the aromatic ring

These chemical properties enable the compound to serve as a building block for more complex structures with potential applications in medicinal chemistry and materials science.

Current Research Trends and Future Directions

Synthetic Applications

The compound's reactive functional groups make it potentially valuable in various synthetic applications:

  • Development of new cross-coupling methodologies using the bromine functionality as a reactive site.

  • Exploration of selective functionalization strategies targeting the terminal alkene without affecting the aromatic chlorine.

  • Investigation of stereoselective reactions utilizing the compound's structural features to create more complex molecules with defined stereochemistry.

Medicinal Chemistry Applications

Based on the biological activity observed in structurally related compounds, several research directions in medicinal chemistry could be explored:

  • Synthesis of derivatives and analogs to investigate structure-activity relationships, particularly focusing on the impact of modifications to the bromine position, the chlorophenyl group, or the alkene functionality.

  • Evaluation of 2-Bromo-5-(4-chlorophenyl)-1-pentene and its derivatives for potential anticancer activity, given the promising results observed with related bromo-substituted compounds .

  • Investigation of the compound's potential as a building block in the synthesis of bioactive molecules targeting specific disease pathways.

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